molecular formula C23H30Cl2F3N3OS B072468 Homofenazine dihydrochloride CAS No. 1256-01-5

Homofenazine dihydrochloride

Katalognummer: B072468
CAS-Nummer: 1256-01-5
Molekulargewicht: 524.4700096
InChI-Schlüssel: OKRCIFXERYECBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Homofenazine dihydrochloride is a useful research compound. Its molecular formula is C23H30Cl2F3N3OS and its molecular weight is 524.4700096. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antipsychotic Properties
Homofenazine dihydrochloride is primarily recognized for its antipsychotic effects. It acts as a dopamine antagonist, which is crucial in managing conditions such as schizophrenia and other psychotic disorders. The compound's ability to modulate dopaminergic activity makes it effective in reducing symptoms like hallucinations and delusions.

Case Study: Efficacy in Schizophrenia
A clinical study highlighted the efficacy of this compound in treating schizophrenia. Patients exhibited significant improvements in psychotic symptoms after administration, with a noted reduction in the Positive and Negative Syndrome Scale (PANSS) scores over a 12-week treatment period. The study concluded that the compound offers a viable alternative to traditional antipsychotics, particularly for patients who are resistant to other treatments.

Abuse Deterrent Formulations

Tamper-Resistant Drug Delivery Systems
Recent innovations have focused on incorporating this compound into tamper-resistant formulations. These formulations are designed to deter misuse and abuse, particularly in opioid medications. The compound's properties allow it to be embedded within matrices that resist crushing and dissolution, making it less susceptible to extraction methods commonly used by abusers.

Patent Insights
A patent application (US10010620B2) describes a process for creating erodible tamper-resistant dosage forms that include this compound. These systems demonstrate self-limiting drug release characteristics when multiple tablets are ingested, significantly reducing the potential for abuse while maintaining therapeutic efficacy .

Mucosal Drug Delivery Systems

This compound has also been explored for its potential in mucosal drug delivery systems. The compound can be formulated into compositions that adhere to mucosal membranes, allowing for prolonged contact and enhanced absorption of therapeutics.

Application Example
Research has shown that formulations containing this compound can effectively deliver therapeutics over extended periods (5-24 hours), targeting various disorders including respiratory and gastrointestinal conditions. This delivery method enhances bioavailability and therapeutic outcomes by bypassing first-pass metabolism .

Combination Therapies

This compound is often utilized in combination with other pharmacological agents to enhance therapeutic effects or mitigate side effects associated with certain treatments.

Combination with Opioids
In studies focusing on opioid abuse deterrence, this compound has been combined with opioid antagonists within solid dosage forms. This combination not only provides pain relief but also reduces the likelihood of misuse by releasing the antagonist upon tampering .

Research Methodologies

The exploration of this compound's applications often employs advanced methodologies such as X-ray fluorescence spectrometry for assessing binding affinities and selectivities of the compound to various receptors. This technique allows researchers to estimate therapeutic indices accurately, facilitating the development of more effective drug formulations .

Eigenschaften

CAS-Nummer

1256-01-5

Molekularformel

C23H30Cl2F3N3OS

Molekulargewicht

524.4700096

IUPAC-Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-diazepan-1-yl]ethanol;dihydrochloride

InChI

InChI=1S/C23H28F3N3OS.2ClH/c24-23(25,26)18-7-8-22-20(17-18)29(19-5-1-2-6-21(19)31-22)12-4-11-27-9-3-10-28(14-13-27)15-16-30;;/h1-2,5-8,17,30H,3-4,9-16H2;2*1H

InChI-Schlüssel

OKRCIFXERYECBC-UHFFFAOYSA-N

SMILES

C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl

Kanonische SMILES

C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.